molecular formula C18H23NO3 B1327228 Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate CAS No. 898749-78-5

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate

Cat. No. B1327228
M. Wt: 301.4 g/mol
InChI Key: KBOUJKGDRSPHJV-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is a chemical compound with the CAS Number: 898749-78-5 . It has a molecular weight of 301.39 and its IUPAC name is ethyl 5-[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]-5-oxopentanoate .


Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate is 1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Photoisomerisation

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate and its derivatives are involved in synthesis processes that exhibit interesting photochemical behaviors. A study by Vyňuchal et al. (2008) explored the synthesis of similar compounds through Claisen–Schmidt type condensation. The compounds demonstrated E – Z photoisomerisation, with the Z-isomer being thermodynamically stable, a phenomenon confirmed by NMR spectroscopy. This photoisomerisation is a significant deactivation channel after excitation in fluid solutions, showcasing the compound's potential in photochemical studies and applications (Vyňuchal et al., 2008).

NMR Spectroscopic and GIAO DFT Study

Another aspect of research on related compounds involves detailed spectroscopic analysis. For example, Lyčka et al. (2010) synthesized a 15 N-labelled compound similar to ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate and analyzed it using 1H, 13C, and 15N NMR spectroscopy, combined with GIAO DFT calculations. This study provided insights into the compound's structure and electronic properties, contributing to our understanding of its reactivity and potential applications in materials science (Lyčka et al., 2010).

Chemosensor Development

The compound's derivatives have also been explored for their potential as chemosensors. Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, incorporating pyrrolinone ester and azo-pyrazole moieties. This sensor demonstrated selective recognition of metal cations like Co2+, Zn2+, and Cu2+, showing significant color changes upon binding. Such sensors are valuable for environmental monitoring and analytical chemistry (Aysha et al., 2021).

Enzymatic Activity Enhancement

Research by Abd and Awas (2008) on compounds structurally related to ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate revealed their potential in enzymatic activity enhancement. Their work on pyrazolopyrimidinyl keto-esters, which share a similar core structure, showed an increase in the reactivity of cellobiase, an enzyme important in the breakdown of cellulose. This indicates potential applications in biotechnology and industrial processes involving biomass conversion (Abd & Awas, 2008).

Antimalarial Activity

Furthermore, derivatives of the compound have been evaluated for their biological activities, including antimalarial effects. Ningsanont et al. (2003) synthesized derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showing in vitro activity against Plasmodium falciparum, the causative agent of malaria. This highlights the potential of ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate derivatives in medicinal chemistry and drug development (Ningsanont et al., 2003).

properties

IUPAC Name

ethyl 5-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-22-18(21)10-6-9-17(20)16-8-5-7-15(13-16)14-19-11-3-4-12-19/h3-5,7-8,13H,2,6,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOUJKGDRSPHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643516
Record name Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate

CAS RN

898749-78-5
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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